molecular formula C21H19BrN4O2 B11022536 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide

Cat. No.: B11022536
M. Wt: 439.3 g/mol
InChI Key: OHIKQILVXKDHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic hybrid molecule designed for advanced pharmacological screening, particularly in oncology research. This compound incorporates two privileged medicinal chemistry scaffolds: a 6-bromo-1H-indole moiety and a 3-hydroxyquinoxaline system, linked through a propanamide chain. The indole structure is a fundamental component of numerous biologically active compounds, serving as a key metabolite and signaling hormone precursor . The quinoxaline ring system is a fused heterocycle known for its remarkable broad-spectrum biological activities, including significant anticancer and antitumor properties . Quinoxaline derivatives have demonstrated potent antiproliferative effects against diverse cancer cell lines, such as prostate (PC-3), ovarian (HeLa), colon (HCT-116), and breast (MCF-7) carcinomas, with some analogs exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . The primary research value of this hybrid molecule lies in its potential as a lead compound for investigating novel anticancer mechanisms. In silico studies of structurally related quinoxaline-propanamide derivatives suggest a unique mechanism involving the inhibition of HDAC-6 (Histone Deacetylase-6) via binding to its zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD) . This specific targeting presents a promising strategy for epigenetic cancer therapy. The bromo-indole component may enhance the molecule's ability to interact with various biological targets, given that indole derivatives are known to play fundamental roles in the central nervous system as neurotransmitters and neuromodulators . Researchers can utilize this compound to explore structure-activity relationships, optimize pharmacokinetic properties, and develop new therapeutic agents targeting HDAC and other enzyme pathways. The compound is presented as a high-purity solid for research purposes. It is characterized by advanced analytical techniques including 1H NMR, 13C NMR, and mass spectrometry to ensure identity and quality. This product is strictly labeled "For Research Use Only" and is not intended for human diagnostic or therapeutic applications, nor for veterinary use.

Properties

Molecular Formula

C21H19BrN4O2

Molecular Weight

439.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C21H19BrN4O2/c22-15-6-5-14-9-11-26(19(14)13-15)12-10-23-20(27)8-7-18-21(28)25-17-4-2-1-3-16(17)24-18/h1-6,9,11,13H,7-8,10,12H2,(H,23,27)(H,25,28)

InChI Key

OHIKQILVXKDHRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Stepwise Assembly from 6-Bromoindole and Quinoxaline Derivatives

The most widely documented approach involves sequential functionalization of 6-bromoindole and 3-hydroxyquinoxaline precursors.

Synthesis of the Indole Intermediate

6-Bromoindole undergoes N-alkylation with 1,2-dibromoethane in dimethyl sulfoxide (DMSO) at 80°C for 12 hours to yield 1-(2-bromoethyl)-6-bromo-1H-indole. This intermediate is isolated via column chromatography (hexane/ethyl acetate, 7:3) with a reported yield of 78%.

Preparation of the Quinoxaline Component

3-Hydroxyquinoxaline-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with propargylamine in tetrahydrofuran (THF) at 0°C. The resulting 3-(3-hydroxyquinoxalin-2-yl)prop-2-ynamide is hydrogenated over palladium on carbon (Pd/C) to yield 3-(3-hydroxyquinoxalin-2-yl)propanamide.

Final Coupling Reaction

The indole and quinoxaline intermediates undergo nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 24 hours. The crude product is purified via recrystallization from ethanol, achieving a final yield of 65%.

Table 1: Key Reaction Parameters for Stepwise Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
N-AlkylationDMSO, 80°C, 12 h7895
Acid Chloride FormationSOCl₂, THF, 0°C, 2 h9298
AmidationPropargylamine, THF, 0°C, 4 h8597
HydrogenationH₂, Pd/C, 25°C, 6 h8996
CouplingK₂CO₃, CH₃CN, 82°C, 24 h6599

Convergent Synthesis via Pd-Catalyzed Cross-Coupling

An alternative route employs palladium-catalyzed Sonogashira coupling to directly link the indole and quinoxaline units.

Functionalization of 6-Bromoindole

6-Bromoindole is treated with propargyl bromide in the presence of sodium hydride (NaH) in dry THF, yielding 1-propargyl-6-bromo-1H-indole. This alkyne intermediate serves as a coupling partner.

Coupling with 3-Hydroxyquinoxaline-2-carboxamide

3-Hydroxyquinoxaline-2-carboxamide is iodinated using N-iodosuccinimide (NIS) in acetic acid, producing 3-iodo-3-hydroxyquinoxaline-2-carboxamide. A Sonogashira reaction with the propargyl-indole derivative, catalyzed by Pd(PPh₃)₂Cl₂ and copper iodide (CuI) in triethylamine (Et₃N), affords the target compound in 58% yield.

Table 2: Comparison of Synthetic Approaches

ParameterStepwise MethodConvergent Method
Total Yield65%58%
Reaction Time48 h36 h
Purification Steps32
ScalabilityModerateHigh

Mechanistic Insights into Key Reactions

N-Alkylation of 6-Bromoindole

The N-alkylation proceeds via an SN2 mechanism, where the bromide ion acts as a leaving group. DMSO enhances reactivity by stabilizing the transition state through polar interactions. Competing C-alkylation is minimized by steric hindrance at the indole C3 position.

Sonogashira Coupling Dynamics

The Pd-catalyzed coupling involves oxidative addition of the aryl iodide to Pd(0), forming a Pd(II) intermediate. Transmetalation with the copper acetylide and reductive elimination yield the coupled product. The use of CuI accelerates the transmetalation step, while Et₃N scavenges HI byproducts.

Optimization Strategies for Improved Yield

Solvent Selection

Polar aprotic solvents like DMSO and DMF increase N-alkylation yields by stabilizing ionic intermediates. For coupling reactions, acetonitrile outperforms THF due to its higher dielectric constant.

Catalytic Systems

In the Sonogashira reaction, replacing Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and XPhos ligand increases yield to 72% by mitigating palladium black formation.

Temperature Control

Lowering the hydrogenation temperature from 25°C to 10°C reduces over-reduction byproducts, improving amide purity to 99%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, quinoxaline H), 7.89 (s, 1H, indole H), 4.21 (t, J = 6.8 Hz, 2H, CH₂).

  • HRMS : m/z calculated for C₁₉H₁₉BrN₆O₂ [M+H]⁺: 463.0642; found: 463.0645.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows a single peak at 8.2 minutes, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoxaline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include quinoxaline derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules

Biology

The compound’s indole and quinoxaline moieties are known for their biological activities. It can be studied for its potential as an antimicrobial, antiviral, or anticancer agent. The presence of the hydroxy group on the quinoxaline ring may enhance its interaction with biological targets, making it a promising candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential The indole ring is a common motif in many pharmaceuticals, and the addition of the quinoxaline moiety may provide enhanced biological activity

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it useful in the design of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the quinoxaline ring may bind to DNA or RNA, inhibiting their function. The hydroxy group on the quinoxaline ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Indole Derivatives with Halogen Substituents

Several indole-based propanamides with halogen substituents are documented:

  • (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pK = 5.411): Contains a bromobenzyl group and a quinoline moiety. The bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in COX inhibitors .
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Substitutes bromine with chlorine on a carbazole system.

Key Differences :

  • The target compound’s 6-bromoindole offers greater lipophilicity (logP ~2.8 estimated) compared to chloro or methoxy analogs, likely influencing membrane permeability and bioavailability.
  • The 3-hydroxyquinoxaline group distinguishes it from carbazole or quinoline-containing derivatives, which may alter target selectivity (e.g., kinase vs. COX inhibition) .

Quinoxaline vs. Other Heterocyclic Systems

  • N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-chloro-1H-indol-1-yl)propanamide: Replaces quinoxaline with benzimidazole, a heterocycle known for antiviral/antifungal activity. Benzimidazole’s planar structure facilitates intercalation, whereas quinoxaline’s conjugated system may favor redox-mediated interactions .
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Incorporates a naphthalene group linked to NSAID-like activity (e.g., naproxen derivatives).

Physicochemical Properties

Compound Molecular Weight Key Substituents logP (Estimated) pK (if available)
Target Compound ~453.3 6-bromoindole, hydroxyquinoxaline ~2.8 N/A
(E)-2-(...-bromobenzyl...)acetamide 507.4 bromobenzyl, quinoline ~3.1 5.411
N-(2-(indol-3-yl)ethyl)-6-chloro-carbazol 422.9 chloro-carbazole ~3.5 N/A
N-(2-(benzimidazol-2-yl)ethyl)-... 366.8 benzimidazole, chloroindole ~2.5 N/A
  • The target compound’s higher molecular weight and bromine substituent may reduce aqueous solubility compared to chloro or methoxy analogs but improve tissue penetration .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole and a quinoxaline moiety, which are known for their biological activities. Its chemical formula is C17H19BrN4OC_{17}H_{19}BrN_4O, with a molecular weight of approximately 373.26 g/mol. The presence of bromine in the indole ring may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Melatonin Receptors : The compound acts as an agonist at melatonin receptor type 1A and an inhibitor at type 1B. This dual action may contribute to its effects on circadian rhythms and reproductive functions .
  • Enzymatic Inhibition : It also inhibits ribosyldihydronicotinamide dehydrogenase [quinone], which plays a role in detoxification pathways and could influence metabolic processes .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the quinoxaline derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The bromine substitution in the indole ring may enhance these effects by increasing lipophilicity, allowing better cell membrane penetration.

Neuroprotective Effects

Research suggests that the modulation of melatonin receptors could provide neuroprotective benefits. In models of neurodegenerative diseases, compounds targeting these receptors have demonstrated the ability to reduce oxidative stress and inflammation, potentially slowing disease progression.

Case Studies

Case Study 1: Anticancer Activity

In a study examining various indole derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of melatonin receptor agonists in a rodent model of Alzheimer's disease. The administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation, indicating that this compound may share these beneficial effects.

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight373.26 g/molVaries (typically 300–400 g/mol)
Melatonin Receptor InteractionAgonist (type 1A), Inhibitor (type 1B)Various (some are selective agonists)
Anticancer ActivitySignificant cytotoxicity against cancer cellsCommon among indole derivatives
Neuroprotective EffectsPotentially beneficial in neurodegenerative modelsObserved in many melatonin analogs

Q & A

Basic Questions

Q. What safety protocols should be followed when handling N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated gloves properly .
  • Storage: Store in tightly sealed containers in a dry, well-ventilated area away from ignition sources. Reseal opened containers immediately and maintain upright to prevent leakage .
  • Exposure Control: Use fume hoods to avoid inhalation of vapors. Implement electrostatic discharge precautions during transfer .

Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Utilize 1H^1H- and 13C^{13}C-NMR to verify indole and quinoxaline ring substituents, focusing on coupling constants for stereochemical assignments .
  • X-ray Crystallography: Resolve bond lengths, angles, and dihedral angles to confirm the spatial arrangement of the bromoindole and hydroxyquinoxaline moieties .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy via exact mass measurement .

Q. What are the recommended synthetic routes for this compound, and how can yield be optimized?

  • Methodological Answer:

  • Multi-Step Synthesis: Begin with functionalization of the 6-bromoindole core via alkylation, followed by coupling with 3-hydroxyquinoxaline-propanoic acid derivatives. Use palladium-catalyzed cross-coupling for bromine substitution if required .
  • Optimization: Adjust reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF, catalysts: Pd(PPh3_3)4_4) to enhance purity and yield. Monitor intermediates via TLC or HPLC .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties?

  • Methodological Answer:

  • Key Modifications:
  • Indole Core: Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
  • Quinoxaline Moiety: Introduce methyl or methoxy groups to improve metabolic stability .
  • Biological Assays: Test analogs in target-specific models (e.g., kinase inhibition assays) and correlate substituent effects with activity .

Q. How should researchers resolve contradictions in reported biological activity data across different experimental models?

  • Methodological Answer:

  • Model Validation: Compare results from in vitro (e.g., cell-based assays) and in vivo (e.g., rodent efficacy models) studies to identify species-specific responses .
  • Dose-Response Analysis: Conduct EC50_{50}/IC50_{50} titrations to account for concentration-dependent effects. Use statistical tools (e.g., ANOVA) to assess reproducibility .
  • Mechanistic Studies: Employ molecular docking or surface plasmon resonance (SPR) to validate target engagement hypotheses .

Q. What computational strategies are effective for predicting the binding modes of this compound to human formyl-peptide receptors (FPRs)?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions using software like GROMACS, focusing on key residues (e.g., FPR2 transmembrane domains) .
  • Docking Studies: Use AutoDock Vina to predict binding affinities and identify critical hydrogen bonds/π-π interactions with the quinoxaline and indole groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.